Menin-MLL inhibitor 24
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Overview
Description
Menin-MLL inhibitor 24 is a small molecule inhibitor designed to disrupt the interaction between menin and mixed-lineage leukemia (MLL) fusion proteinsBy inhibiting this interaction, this compound aims to reverse the oncogenic activity of MLL fusion proteins, offering a promising therapeutic strategy for treating acute myeloid leukemia (AML) and other related cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Menin-MLL inhibitor 24 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. Common reagents used in these reactions include organic solvents, bases, acids, and catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific reaction times to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and process intensification are employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Menin-MLL inhibitor 24 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Menin-MLL inhibitor 24 has a wide range of scientific research applications, including:
Mechanism of Action
Menin-MLL inhibitor 24 exerts its effects by binding to the menin protein, thereby preventing its interaction with MLL fusion proteins. This disruption inhibits the recruitment of MLL fusion proteins to target gene promoters, leading to the downregulation of oncogenic gene expression. The compound specifically targets the menin-MLL interaction, which is essential for the leukemogenic activity of MLL fusion proteins. By blocking this interaction, this compound promotes the differentiation and apoptosis of leukemia cells .
Comparison with Similar Compounds
Menin-MLL inhibitor 24 is part of a broader class of menin inhibitors, including compounds such as SNDX-5613 (revumenib) and KO-539 (ziftomenib). These inhibitors share a common mechanism of action but differ in their chemical structures, binding affinities, and pharmacokinetic properties. This compound is unique in its specific binding mode and high potency, making it a valuable tool for studying menin-MLL interactions and developing targeted therapies .
List of Similar Compounds
- SNDX-5613 (revumenib)
- KO-539 (ziftomenib)
- MI-503
- DS-1594a
This compound represents a promising therapeutic strategy for targeting menin-MLL interactions in acute leukemias. Its unique properties and wide range of applications make it a valuable compound for scientific research and drug development.
Biological Activity
Menin-MLL inhibitors, particularly compounds like Menin-MLL inhibitor 24, have emerged as promising therapeutic agents targeting acute leukemias associated with MLL (mixed lineage leukemia) rearrangements. This article explores the biological activity of this class of inhibitors, focusing on their mechanisms of action, preclinical and clinical data, and implications for treatment.
Menin is a nuclear scaffold protein that plays a crucial role in the regulation of transcriptional programs essential for hematopoiesis and myeloid proliferation. It interacts with MLL fusion proteins, which are pivotal in the pathogenesis of acute leukemias. The inhibition of the menin-MLL interaction disrupts this oncogenic signaling pathway, leading to differentiation and apoptosis of leukemic cells.
Key Mechanisms:
- Disruption of Protein-Protein Interactions: Menin-MLL inhibitors bind to menin, preventing its interaction with MLL fusion proteins. This action downregulates the expression of critical transcription factors such as HOX and MEIS1, which are involved in leukemogenesis .
- Induction of Differentiation: By blocking the menin-MLL complex, these inhibitors promote differentiation in leukemic cells, reversing the block that prevents normal hematopoiesis.
Preclinical Findings
Preclinical studies have demonstrated significant efficacy for Menin-MLL inhibitors in various leukemia models. For instance, MI-2-2, a derivative of MI-2, showed potent inhibition of cell proliferation and differentiation induction in MLL leukemia cell lines .
Table 1: Preclinical Efficacy Data
Compound | Cell Line | IC50 (nM) | Effect on Proliferation | Differentiation Induction |
---|---|---|---|---|
MI-2 | MOLM13 (MLL-AF9) | 22 | Significant | Yes |
VTP50469 | RS4;11 (MLL-AF4) | Low nM | Potent | Yes |
MI-503 | HL-60 | Moderate | Moderate | No |
Clinical Trials and Findings
The clinical development of Menin-MLL inhibitors has shown promising results in patients with acute leukemias characterized by KMT2A rearrangements or NPM1 mutations. Notably, revumenib (SNDX-5613) demonstrated a 30% complete remission rate in heavily pretreated populations .
Case Study: Revumenib in Acute Leukemia
In a phase 1 clinical trial involving patients with relapsed or refractory acute leukemia:
- Participants: 81 patients with KMT2A rearrangements or NPM1 mutations.
- Response Rates: An objective response rate (ORR) of 59.1% was observed among KMT2A patients.
- Duration of Response: The median duration was approximately 9.1 months .
Safety Profile
Menin inhibitors have shown manageable safety profiles across clinical trials. The most common adverse events included mild to moderate toxicities, primarily asymptomatic prolongation of the QT interval. This aspect is crucial for their clinical application, especially given the patient population's history of multiple prior therapies .
Future Directions
Research continues to explore combination therapies involving Menin-MLL inhibitors alongside other agents to enhance therapeutic efficacy and overcome resistance mechanisms. The identification of biomarkers for response prediction remains a critical area for future studies to optimize treatment strategies.
Properties
CAS No. |
2654081-35-1 |
---|---|
Molecular Formula |
C32H50FN7O3 |
Molecular Weight |
599.8 g/mol |
IUPAC Name |
N-ethyl-5-fluoro-2-[[5-[2-[(3R)-6-[2-methoxyethyl(methyl)amino]-2-methylhexan-3-yl]-2,7-diazaspiro[3.4]octan-7-yl]-1,2,4-triazin-6-yl]oxy]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C32H50FN7O3/c1-8-40(24(4)5)31(41)26-18-25(33)11-12-28(26)43-30-29(34-22-35-36-30)38-15-13-32(19-38)20-39(21-32)27(23(2)3)10-9-14-37(6)16-17-42-7/h11-12,18,22-24,27H,8-10,13-17,19-21H2,1-7H3/t27-/m1/s1 |
InChI Key |
PDUGAXSIWNMIBQ-HHHXNRCGSA-N |
Isomeric SMILES |
CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)[C@H](CCCN(C)CCOC)C(C)C |
Canonical SMILES |
CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)C(CCCN(C)CCOC)C(C)C |
Origin of Product |
United States |
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